2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride
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Overview
Description
2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride is a compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their potent biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, making FGFR inhibitors attractive targets for cancer therapy .
Preparation Methods
The synthesis of 2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Amidation reaction: The pyrrolo[2,3-b]pyridine core is then reacted with an amine to form the amido group.
Introduction of the phenylacetic acid moiety: This step involves coupling the amido intermediate with phenylacetic acid.
Hydrochloride salt formation: Finally, the compound is converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods may involve optimization of these steps to improve yield and scalability. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: As an FGFR inhibitor, it has potential therapeutic applications in the treatment of cancers where FGFR signaling is abnormally activated.
Mechanism of Action
The mechanism of action of 2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, survival, and migration. By inhibiting FGFRs, the compound disrupts these signaling pathways, leading to reduced cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-(2-{1H-pyrrolo[2,3-b]pyridine-3-amido}phenyl)acetic acid hydrochloride include other FGFR inhibitors such as:
- AZD4547
- JNJ-42756493 (Erdafitinib)
- CH5183184
- BGJ-398
- LY2874455
- INCB054828 (Pemigatinib)
These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific structural features and its potential for further optimization as a lead compound in drug development .
Properties
CAS No. |
2416235-95-3 |
---|---|
Molecular Formula |
C16H14ClN3O3 |
Molecular Weight |
331.8 |
Purity |
95 |
Origin of Product |
United States |
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